2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one typically involves the condensation of appropriate benzaldehyde derivatives with benzofuran-3(2H)-one under specific conditions. Common reagents used in the synthesis may include:
Benzaldehyde derivatives: These provide the benzylidene moiety.
Benzofuran-3(2H)-one: The core structure of the compound.
Catalysts: Such as acids or bases to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Temperature control: To ensure optimal reaction rates.
Solvent selection: To enhance solubility and reaction efficiency.
Purification techniques: Such as recrystallization or chromatography to obtain pure product.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield benzofuran-3-one derivatives.
Reduction: May produce benzyl alcohol derivatives.
Substitution: Can result in various substituted benzofurans.
Scientific Research Applications
2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry: Possible applications in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one would involve its interaction with specific molecular targets. This may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor interaction: Modulating the activity of cellular receptors.
Pathway modulation: Affecting various biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
2-Benzylidene-1-benzofuran-3(2H)-one: Lacks the methoxy groups.
4,6,7-Trimethoxy-1-benzofuran-3(2H)-one: Lacks the benzylidene moiety.
2-Benzylidene-4,6,7-trimethoxy-1-benzofuran: Different oxidation state.
Uniqueness
2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one is unique due to the presence of both benzylidene and trimethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
23045-77-4 |
---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-benzylidene-4,6,7-trimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C18H16O5/c1-20-12-10-14(21-2)17(22-3)18-15(12)16(19)13(23-18)9-11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
RTOHAWGYLBOKMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3)O2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.